Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride structure elucidation
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride structure elucidation
An In-depth Technical Guide to the Structural Elucidation of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, spirocyclic scaffolds are of paramount importance due to their unique three-dimensional structures which can lead to improved pharmacological properties.[1] The synthesis and characterization of these complex molecules require a robust and multi-faceted analytical approach to unambiguously determine their structure. This guide provides a detailed, experience-driven walkthrough for the structural elucidation of a novel spirocyclic compound, ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride, a key intermediate in the synthesis of biologically active molecules.[2]
Our approach is grounded in the strategic application of complementary analytical techniques, primarily Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will not only present the data but also delve into the rationale behind the experimental choices and the logical flow of data interpretation that leads to the final, confirmed structure.
The Strategic Imperative: A Multi-Technique Approach
The elucidation of a novel chemical entity is akin to solving a complex puzzle. Each piece of analytical data provides a unique clue, and only by assembling them in a logical sequence can the full picture emerge. A single technique is rarely sufficient; for instance, while mass spectrometry can provide an accurate molecular formula, it reveals little about the specific arrangement of atoms. Conversely, while NMR spectroscopy is unparalleled in mapping atomic connectivity, it relies on an initial hypothesis of the molecular formula. Therefore, a synergistic and self-validating workflow is essential.
Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy
The first step in our analytical cascade is to confirm the molecular formula and identify the key functional groups present in the molecule.
High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition
Expertise & Experience: High-resolution mass spectrometry is the gold standard for determining the elemental composition of a compound. We opt for Electrospray Ionization (ESI) in positive ion mode, as the presence of a basic nitrogen atom in the 5-azaspiro[2.4]heptane core makes it readily protonated.
Experimental Protocol: ESI-HRMS
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Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to facilitate ionization.
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Instrumentation: The sample is infused into a time-of-flight (TOF) mass spectrometer equipped with an ESI source.
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Data Acquisition: The instrument is calibrated using a known standard. Data is acquired in positive ion mode over a mass range of m/z 50-500.
Hypothetical Data & Interpretation
| Parameter | Observed Value |
| Ion Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Calculated m/z | 170.1176 |
| Observed m/z | 170.1179 |
The observed mass of the protonated molecule ([M+H]⁺) is compared to the calculated mass for the proposed structure (C₉H₁₅NO₂). The extremely close correlation between the observed and calculated m/z values (within 5 ppm) provides strong evidence for the molecular formula.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: Attenuated Total Reflectance (ATR) FT-IR is a rapid and non-destructive technique that provides a "fingerprint" of the functional groups present. For our target molecule, we expect to see characteristic absorptions for the ester carbonyl group and the ammonium salt.
Experimental Protocol: ATR-FT-IR
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Data Acquisition: A background spectrum of the clean crystal is acquired. The sample spectrum is then recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Hypothetical Data & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-2700 | Broad, Strong | N-H stretch (from R₃N⁺-H) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1200 | Strong | C-O stretch (ester) |
The strong absorption at ~1735 cm⁻¹ is indicative of the ester carbonyl group. The broad and strong absorption in the 2900-2700 cm⁻¹ region is a classic signature of the N-H stretch in an ammonium salt, confirming the hydrochloride form of the amine.
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, including the carbon framework and the connectivity of protons.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Experience: The choice of solvent is critical in ¹H NMR. We select DMSO-d₆ as it is a polar aprotic solvent that will dissolve the hydrochloride salt and, importantly, allow for the observation of the exchangeable N-H proton.
Experimental Protocol: ¹H NMR
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Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of DMSO-d₆.
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Data Acquisition: The spectrum is acquired on a 400 MHz spectrometer.
Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 9.5 (br s) | Broad Singlet | 1H | - | N-H |
| 4.12 | Quartet | 2H | 7.1 | -O-CH₂ -CH₃ |
| 3.80 | Triplet | 1H | 7.5 | CH -COOEt |
| 3.50-3.30 | Multiplet | 4H | - | CH₂ -N-CH₂ |
| 1.20 | Triplet | 3H | 7.1 | -O-CH₂-CH₃ |
| 0.90-0.70 | Multiplet | 4H | - | Cyclopropyl CH₂ |
Interpretation:
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The broad singlet at 9.5 ppm is characteristic of the acidic proton on the positively charged nitrogen.
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The quartet at 4.12 ppm and the triplet at 1.20 ppm are a classic ethyl group pattern, assigned to the ethyl ester.
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The triplet at 3.80 ppm corresponds to the proton at the 7-position, which is coupled to the adjacent methylene protons.
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The complex multiplet between 3.50-3.30 ppm is assigned to the four protons of the pyrrolidine ring adjacent to the nitrogen.
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The multiplet in the upfield region (0.90-0.70 ppm) is characteristic of the four protons of the cyclopropyl ring.
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
Expertise & Experience: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, revealing the complexity of the carbon framework.
Experimental Protocol: ¹³C NMR
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Sample Preparation: Same as for ¹H NMR.
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Data Acquisition: The spectrum is acquired on the same 400 MHz spectrometer, with proton decoupling.
Hypothetical ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 172.5 | C=O (ester) |
| 60.8 | -O-C H₂-CH₃ |
| 55.4 | C H-COOEt |
| 48.7 | C H₂-N-C H₂ |
| 35.1 | Spiro Carbon |
| 14.2 | -O-CH₂-C H₃ |
| 10.5 | Cyclopropyl C H₂ |
Interpretation:
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The downfield signal at 172.5 ppm is characteristic of the ester carbonyl carbon.
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The signal at 60.8 ppm is the -O-C H₂ of the ethyl group.
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The signal at 35.1 ppm is assigned to the quaternary spiro carbon, which is a key feature of the molecule.
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The remaining signals are assigned to the other carbons in the molecule based on their expected chemical environments.
2D NMR: Confirming Connectivity
Expertise & Experience: To definitively link our ¹H and ¹³C assignments and confirm the overall structure, we employ 2D NMR techniques.
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COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. For our hypothetical data, a COSY spectrum would show a correlation between the proton at 3.80 ppm (H-7) and the methylene protons, and between the protons of the ethyl group.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. An HSQC spectrum would provide definitive links between the proton and carbon signals listed in the tables above, solidifying our assignments. For example, it would show a cross-peak between the proton signal at 3.80 ppm and the carbon signal at 55.4 ppm.
Visualizing the Elucidation Workflow
The following diagram illustrates the logical flow of the structural elucidation process, demonstrating how each analytical technique builds upon the last to provide a comprehensive and validated structural assignment.
Caption: Workflow for the structural elucidation of ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride.
Conclusion
The structural elucidation of a novel compound like ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride is a systematic process that relies on the thoughtful application of multiple analytical techniques. By integrating the data from HRMS, IR, and various NMR experiments, we can confidently determine the elemental composition, identify functional groups, and map the precise connectivity of the atoms to arrive at an unambiguous structural assignment. This guide has outlined a robust, field-proven methodology that ensures the scientific integrity and trustworthiness of the results, a cornerstone of successful research and development in the chemical sciences. The characterization of spirocyclic compounds is often achieved through a combination of these spectroscopic methods.[3][4]
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